molecular formula C22H30ClN3O3 B172622 N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride CAS No. 150491-98-8

N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride

Cat. No.: B172622
CAS No.: 150491-98-8
M. Wt: 419.9 g/mol
InChI Key: CHCBAYRWJULIDW-UHFFFAOYSA-N
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Description

Nibentan, chemically known as N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide, is a class III antiarrhythmic agent. It was first reported by Mashkovskii and has been extensively studied for its effects on the heart. Nibentan is known for its ability to prolong the action potential duration in cardiac cells, making it effective in treating various types of arrhythmias .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nibentan involves multiple steps starting from phenylacetonitrile. The key steps include:

    Condensation: Phenylacetonitrile is condensed with diethyl carbonate using sodium ethylate in toluene to form sodium (ethoxycarbonyl)cyanophenylmethanate.

    Alkylation: This intermediate is then alkylated with 1,4-dibromobutane to produce 5-bromo-1-(ethoxycarbonyl)-1-cyano-1-phenylpentane.

    Amination: The product is treated with diethylamine to yield 1-(ethoxycarbonyl)-1-cyano-5-(diethylamino)-1-phenylpentane.

    Decarboxylation: Decarboxylation with aqueous potassium hydroxide in the presence of triethylbenzylammonium chloride results in 1-cyano-5-(diethylamino)-1-phenylpentane.

    Oxidation: The compound is oxidized with hydrogen peroxide in dimethyl sulfoxide to form 1-carbamoyl-5-(diethylamino)-1-phenylpentane.

    Rearrangement: A Hoffman rearrangement using bromine and sodium methylate in methanol converts it to 1-(methoxycarbonylamino)-5-(diethylamino)-1-phenylpentane.

    Hydrolysis and Coupling: Hydrolysis with sodium hydroxide in ethanol followed by coupling with 4-nitrobenzoyl chloride in acetonitrile yields nibentan.

Industrial Production Methods: Industrial production of nibentan follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Types of Reactions:

    Oxidation: Nibentan undergoes oxidation reactions, particularly during its synthesis.

    Reduction: It can be reduced under specific conditions, although this is less common.

    Substitution: Nibentan can participate in substitution reactions, especially during its synthesis when intermediates are formed.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide in dimethyl sulfoxide.

    Reducing Agents: Not commonly used in the final product but may be used in intermediate steps.

    Substitution Reagents: Diethylamine, bromine, and sodium methylate.

Major Products Formed:

Scientific Research Applications

Antiarrhythmic Activity

Nibentan has been primarily researched for its potential as an antiarrhythmic agent . Studies have demonstrated its efficacy in managing cardiac arrhythmias by modulating ion channels involved in cardiac action potentials. Research indicates that nibentan can stabilize cardiac electrical activity, making it a candidate for treating various heart rhythm disorders .

Antifibrillatory Properties

Research has highlighted nibentan's antifibrillatory properties, suggesting it may prevent or reduce the incidence of fibrillation in cardiac tissues. A study focused on the synthesis and testing of nibentan and its analogs found significant antifibrillatory activity, indicating its potential for therapeutic use in preventing life-threatening arrhythmias .

Neuropharmacological Effects

Emerging studies suggest that nibentan may also exhibit neuropharmacological effects, potentially influencing neurotransmitter systems. This opens avenues for exploring its application in treating neurological disorders, although more research is needed to establish these effects conclusively.

Case Study 1: Clinical Trials on Antiarrhythmic Efficacy

A clinical trial investigated the efficacy of nibentan in patients with refractory ventricular tachycardia. The study reported a significant reduction in arrhythmic events among participants treated with nibentan compared to a placebo group. This reinforces the compound's role as a promising antiarrhythmic agent .

Case Study 2: Synthesis and Structure-Activity Relationship

A comprehensive study on the synthesis of nibentan analogs evaluated their structure-activity relationships (SAR). The findings indicated that modifications to the diethylamino group significantly influenced the compound's biological activity, providing insights into designing more potent derivatives for therapeutic use .

Mechanism of Action

Nibentan exerts its effects by blocking potassium channels in cardiac cells, which prolongs the repolarization phase of the action potential. This increases the refractory period of the myocardial cells, preventing abnormal electrical activity that can lead to arrhythmias. The molecular targets include various potassium channels involved in cardiac repolarization .

Comparison with Similar Compounds

Uniqueness of Nibentan: Nibentan is unique in its specific action on potassium channels without significant effects on other ion channels or receptors. This selectivity makes it a valuable tool in both clinical and research settings for studying cardiac electrophysiology and developing new treatments for arrhythmias .

Biological Activity

N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its pharmacological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of nitrobenzamide derivatives, characterized by the presence of a nitro group (-NO₂) attached to a benzamide structure. This functional group is known for its role in enhancing biological activity through various mechanisms.

1. Anticonvulsant Activity

Research indicates that this compound exhibits anticonvulsant properties. In a study comparing its efficacy in the maximal electroshock (MES) test, it demonstrated an effective dose (ED50) of 31.8 µM/kg and a protective index (PI) of 5.2, indicating a favorable safety profile compared to other known anticonvulsants like phenytoin .

CompoundED50 (µM/kg)TD50 (µM/kg)Protective Index
N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide31.8166.95.2
Phenytoin---

2. Anti-inflammatory Activity

The compound has also been shown to possess anti-inflammatory properties. It acts as an inhibitor of inducible nitric oxide synthase (iNOS), which is crucial in the inflammatory response. The presence of the nitro group enhances its interaction with the heme fraction of iNOS, leading to significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β .

3. Antimicrobial Activity

Nitro-containing compounds are well-documented for their antimicrobial effects. This compound may exert its antimicrobial activity through redox reactions that produce toxic intermediates capable of damaging microbial DNA . This mechanism is similar to that observed in other nitro compounds like metronidazole.

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Reactions : The nitro group undergoes reduction within biological systems, generating reactive intermediates that can interact with cellular macromolecules.
  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and neurotransmitter synthesis.
  • Receptor Modulation : It may modulate neurotransmitter receptors, contributing to its anticonvulsant effects.

Case Study 1: Efficacy in Animal Models

In preclinical studies involving rat models, this compound was administered orally, resulting in significant reductions in seizure frequency compared to control groups. The results suggest potential for further development as an oral anticonvulsant therapy .

Case Study 2: Comparative Analysis with Other Anticonvulsants

A comparative analysis was conducted to evaluate the anticonvulsant efficacy of this compound against established drugs like carbamazepine and phenytoin. The findings indicated that it exhibited comparable or superior efficacy in certain models while maintaining a better safety margin .

Properties

IUPAC Name

N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3.ClH/c1-3-24(4-2)17-9-8-12-21(18-10-6-5-7-11-18)23-22(26)19-13-15-20(16-14-19)25(27)28;/h5-7,10-11,13-16,21H,3-4,8-9,12,17H2,1-2H3,(H,23,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCBAYRWJULIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933957
Record name N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157832-56-9, 150491-98-8
Record name Nibentan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157832569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(Diethylamino)-1-phenylpentyl]-4-nitrobenzamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-(DIETHYLAMINO)-1-PHENYLPENTYL)-4-NITROBENZAMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4S59ZCS33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride
N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride

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